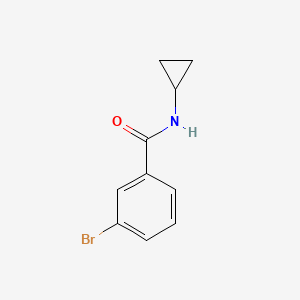
2-(苄氧基)苯甲酰肼
描述
2-(Benzyloxy)benzohydrazide is an organic compound with the molecular formula C14H14N2O2 It is a derivative of benzohydrazide, where a benzyloxy group is attached to the benzene ring
科学研究应用
2-(Benzyloxy)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with potential anti-cancer and anti-bacterial properties.
Materials Science: The compound is used in the development of novel materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)benzohydrazide can be synthesized through several methods. One common approach involves the reaction of 2-(benzyloxy)benzoic acid with hydrazine hydrate. The reaction typically proceeds as follows:
Starting Materials: 2-(Benzyloxy)benzoic acid and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions.
Procedure: The 2-(benzyloxy)benzoic acid is dissolved in ethanol, and hydrazine hydrate is added dropwise. The mixture is then heated under reflux for several hours.
Product Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for 2-(benzyloxy)benzohydrazide are not well-documented, the general principles of organic synthesis can be applied. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
Types of Reactions
2-(Benzyloxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzohydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzohydrazones, while reduction can produce amines.
作用机制
The mechanism of action of 2-(benzyloxy)benzohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
2-(Benzyloxy)-5-bromo-N’-(5-bromo-2-hydroxybenzylidene)benzohydrazide: This compound has similar structural features but includes bromine atoms, which can alter its reactivity and biological activity.
N’-(4-(prop-2-yn-1-yloxy)benzylidene)benzohydrazide: This compound has a prop-2-yn-1-yloxy group instead of a benzyloxy group, which can affect its chemical properties and applications.
Uniqueness
2-(Benzyloxy)benzohydrazide is unique due to its specific benzyloxy substitution, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-phenylmethoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-16-14(17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIKJQNXQSBHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359068 | |
| Record name | 2-(benzyloxy)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665519 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380335-36-4 | |
| Record name | 2-(benzyloxy)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-(Benzyloxy)benzohydrazide derivatives interact with cancer cells to exert their anticancer effects?
A: Research indicates that certain 2-(Benzyloxy)benzohydrazide derivatives target the β-catenin/CD44/Nanog axis in colon cancer cells []. This axis plays a crucial role in cancer stem cell survival and proliferation. By disrupting this signaling pathway, these compounds may inhibit cancer cell growth and potentially induce cell death. Further research is necessary to fully elucidate the specific mechanisms of action and downstream effects.
Q2: What challenges are associated with the delivery and formulation of 2-(Benzyloxy)benzohydrazide derivatives for therapeutic use?
A: One significant challenge is the inherently low water solubility of some 2-(Benzyloxy)benzohydrazide derivatives, such as N′-(1-dimethylaminomethyl-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide (OYB) []. This poor solubility can hinder their dissolution and absorption in the body, ultimately limiting their bioavailability and therapeutic efficacy.
Q3: How are researchers addressing the solubility issues of 2-(Benzyloxy)benzohydrazide derivatives to enhance their therapeutic potential?
A: To overcome the solubility challenge, researchers are exploring formulation strategies like solid dispersions (SD). For example, incorporating OYB with Poloxamer 188 using the fusion method significantly improved its dissolution rate []. This enhanced dissolution translated into a two-fold increase in OYB's cytotoxic effect against various cancer cell lines, including LoVo, HepG2, and MCF-7, compared to the untreated compound [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromofuro[3,2-c]pyridine](/img/structure/B1268615.png)

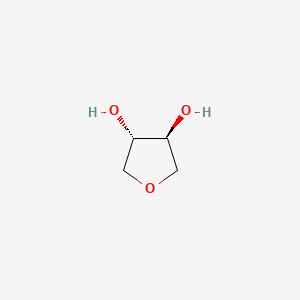

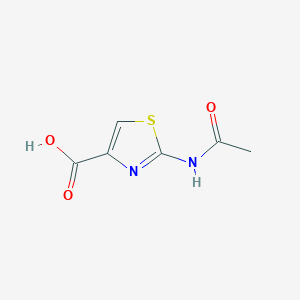

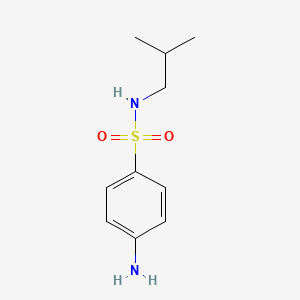
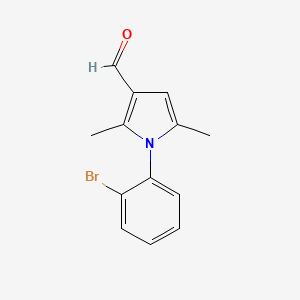
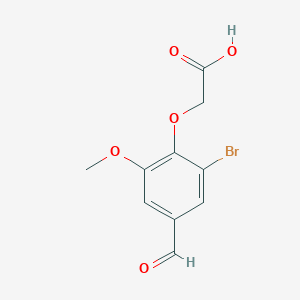
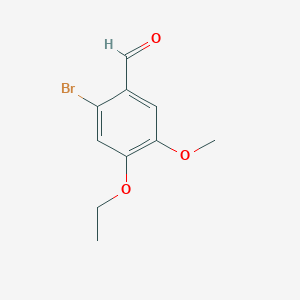
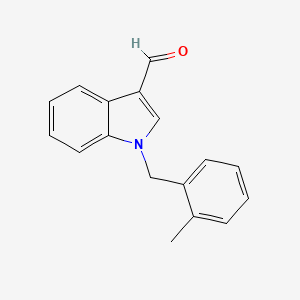
![3-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268639.png)

